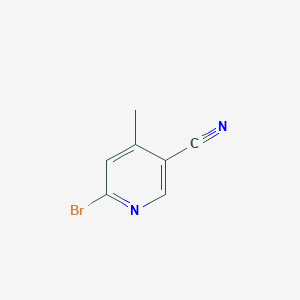
2-Bromo-5-cyano-4-picoline
Übersicht
Beschreibung
“2-Bromo-5-cyano-4-picoline” is a chemical compound with the molecular formula C7H5BrN2 and a molecular weight of 197.03 . It is an important pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-cyano-4-picoline” consists of a pyridine ring substituted with a bromine atom at the 2nd position, a cyano group at the 5th position, and a methyl group at the 4th position .Physical And Chemical Properties Analysis
“2-Bromo-5-cyano-4-picoline” has a boiling point of 288°C, a density of 1.61 g/cm³, and a flash point of 128°C. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
“2-Bromo-5-cyano-4-picoline” is a tyrosine kinase inhibitor . It binds to the ATP binding site of the enzyme, inhibiting its activity . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, inhibitors of these enzymes have potential applications in cancer therapy.
Treatment of Arthritis
This compound has been shown to be effective in preclinical studies for the treatment of arthritis . Arthritis is a condition that causes inflammation and pain in the joints. The anti-inflammatory properties of “2-Bromo-5-cyano-4-picoline” could potentially be harnessed for therapeutic purposes.
Cellular Proliferation Control
“2-Bromo-5-cyano-4-picoline” has been shown to control cellular proliferation . This property is particularly useful in the field of oncology, where uncontrolled cell proliferation leads to tumor growth.
Reversible Inhibition
The inhibition caused by “2-Bromo-5-cyano-4-picoline” on tyrosine kinase is reversible . This
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-5-cyano-4-picoline is the tyrosine kinase enzyme . This enzyme plays a crucial role in the signal transduction pathways, controlling cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
2-Bromo-5-cyano-4-picoline acts as a tyrosine kinase inhibitor . It binds to the ATP binding site of the enzyme, thereby inhibiting its activity . This inhibition prevents the phosphorylation of tyrosine residues in proteins, a key step in signal transduction .
Biochemical Pathways
The inhibition of tyrosine kinase by 2-Bromo-5-cyano-4-picoline affects various biochemical pathways. Most notably, it impacts pathways involved in cell growth and proliferation. By inhibiting tyrosine kinase, the compound can disrupt these pathways, potentially leading to the suppression of cellular proliferation .
Pharmacokinetics
This suggests that it can be absorbed via the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .
Result of Action
The molecular and cellular effects of 2-Bromo-5-cyano-4-picoline’s action primarily involve the inhibition of cellular proliferation. In preclinical studies, the compound has shown effectiveness in the treatment of conditions like arthritis, which involve abnormal cell proliferation .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-cyano-4-picoline can be influenced by various environmental factorsFor safe handling, it is recommended to use this compound in a well-ventilated place and avoid formation of dust and aerosols .
Eigenschaften
IUPAC Name |
6-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDYHHQMIRPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652048 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyano-4-picoline | |
CAS RN |
1003711-35-0 | |
| Record name | 6-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



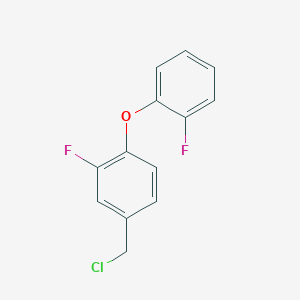


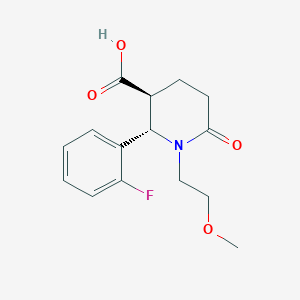
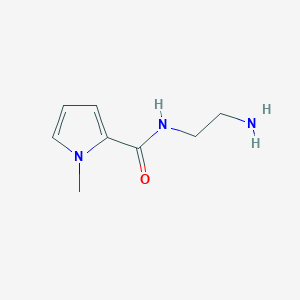
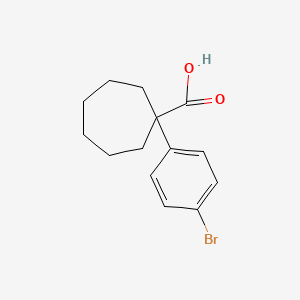
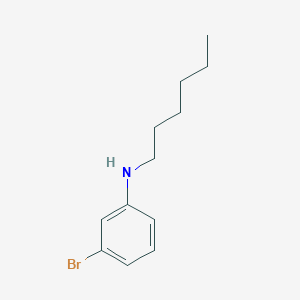
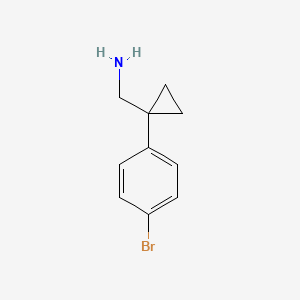

![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)
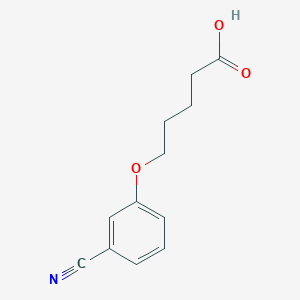


![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)